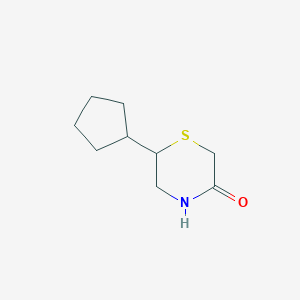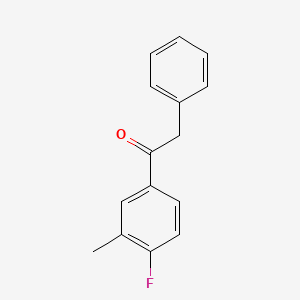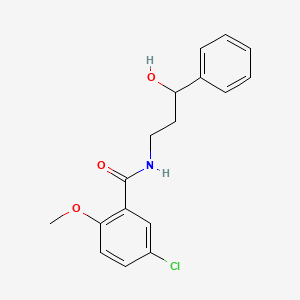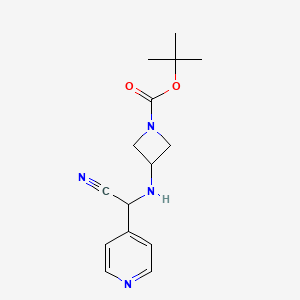
Tert-butyl 3-((cyano(pyridin-4-yl)methyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((cyano(pyridin-4-yl)methyl)amino)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, a pyridinyl group, and an azetidine ring
Preparation Methods
The synthesis of tert-butyl 3-((cyano(pyridin-4-yl)methyl)amino)azetidine-1-carboxylate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyano group: This step typically involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Attachment of the pyridinyl group: This can be done through a nucleophilic substitution reaction using a pyridine derivative.
Addition of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Tert-butyl 3-((cyano(pyridin-4-yl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and pyridinyl groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-((cyano(pyridin-4-yl)methyl)amino)azetidine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyano(pyridin-4-yl)methyl)amino)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the cyano group can participate in hydrogen bonding, while the pyridinyl group can engage in π-π interactions. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Tert-butyl 3-((cyano(pyridin-4-yl)methyl)amino)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound has a similar azetidine ring but lacks the cyano and pyridinyl groups, making it less versatile in certain applications.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring, which can affect its binding properties and reactivity.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound has a similar pyridinyl group but differs in the presence of a carbonate group instead of an azetidine ring.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl 3-[[cyano(pyridin-4-yl)methyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-12(10-19)18-13(8-16)11-4-6-17-7-5-11/h4-7,12-13,18H,9-10H2,1-3H3 |
InChI Key |
CXHSVYRNELFSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14872363.png)
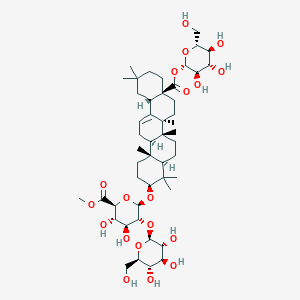
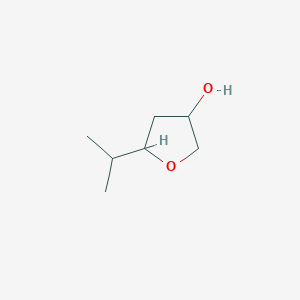
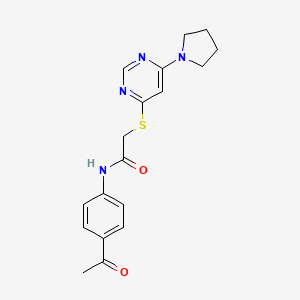
![4-[(3-Methoxybenzoyl)amino]butanoic acid](/img/structure/B14872381.png)
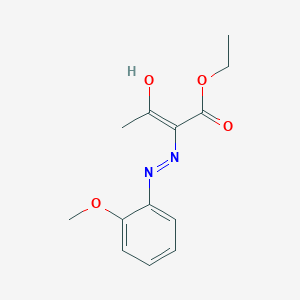
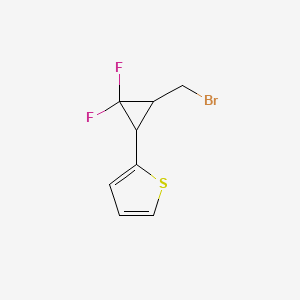
![(2R,3S)-5,7-dihydroxy-3-[(2S,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B14872392.png)


